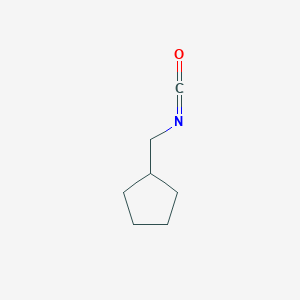

(Isocyanatomethyl)cyclopentane

Description

Contextualization within Cycloaliphatic Isocyanate Chemistry and Derivatives

(Isocyanatomethyl)cyclopentane belongs to the class of cycloaliphatic isocyanates, which are characterized by an isocyanate group attached to a cycloaliphatic ring system. Unlike their aromatic counterparts, cycloaliphatic isocyanates generally exhibit enhanced UV stability and weather resistance, making them valuable in the formulation of durable coatings and materials. researchgate.net The family of cycloaliphatic isocyanates includes well-studied diisocyanates such as isophorone (B1672270) diisocyanate (IPDI) and 4,4'-methylenebis(cyclohexyl isocyanate) (H12MDI), which are widely used in the production of polyurethanes. rsc.org

Table 1: Comparison of this compound with Related Cycloaliphatic Isocyanates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 42079-48-1 | C7H11NO | 125.17 | Monoisocyanate with a cyclopentane (B165970) ring |

| Isophorone diisocyanate (IPDI) | 4098-71-9 | C12H18N2O2 | 222.28 | Diisocyanate with a cyclohexane (B81311) ring and differing reactivity of NCO groups researchgate.net |

| 4,4'-Methylenebis(cyclohexyl isocyanate) (H12MDI) | 5124-30-1 | C15H22N2O2 | 262.35 | Diisocyanate with two cyclohexane rings |

| 1,3-Bis(isocyanatomethyl)cyclohexane | 38661-72-2 | C10H14N2O2 | 194.23 | Diisocyanate with a cyclohexane ring and two primary isocyanate groups sigmaaldrich.com |

Significance in Contemporary Organic Synthesis and Materials Science

The isocyanate group is a highly reactive functional group that readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and other derivatives, respectively. nih.govmdpi.com This reactivity makes this compound a valuable building block in organic synthesis for introducing the cyclopentylmethyl moiety into a variety of molecular architectures.

In materials science, cycloaliphatic isocyanates are crucial for the synthesis of polyurethanes with superior properties. While diisocyanates are used to build the polymer backbone, monoisocyanates like this compound can be utilized for several purposes:

End-capping: To control the molecular weight of polymers or to introduce specific functionalities at the chain ends.

Surface modification: To modify the surface properties of materials by grafting the cyclopentylmethyl group onto them.

Synthesis of specialty polymers: As a monomer in the synthesis of specific polymer architectures where a pendant cyclopentyl group is desired to influence properties like glass transition temperature, solubility, and mechanical performance.

The incorporation of the cycloaliphatic structure of this compound into polymers can impart increased rigidity and a higher glass transition temperature compared to linear aliphatic counterparts. researchgate.net Its use has been noted in patent literature for applications in coatings, adhesives, and sealants. google.com

Overview of Key Research Areas and Challenges

Despite its potential, dedicated research focused solely on this compound is limited. Much of the current understanding is inferred from studies on analogous cycloaliphatic isocyanates. Key research areas and challenges include:

Synthesis and Purification: While general methods for isocyanate synthesis, such as the reaction of the corresponding amine (cyclopentylmethanamine) with phosgene (B1210022) or its derivatives, are known, optimizing these for this compound to achieve high purity and yield presents a challenge. The development of phosgene-free synthesis routes is an ongoing area of interest in isocyanate chemistry to address environmental and safety concerns. rsc.orgresearchgate.net

Reactivity Studies: Detailed kinetic and mechanistic studies on the reaction of this compound with various nucleophiles are needed to fully understand the influence of the cyclopentylmethyl group on the reactivity of the isocyanate function. Comparative studies with other cycloaliphatic and aliphatic isocyanates would provide valuable insights for its application in polymer synthesis.

Polymer Development and Characterization: A significant area for future research is the synthesis and characterization of polymers derived from this compound. This includes investigating the impact of its incorporation on the thermal, mechanical, and optical properties of polyurethanes and other polymers. The lack of readily available data on such polymers is a current challenge for materials scientists.

Niche Applications: Exploring niche applications where the unique structure of this compound offers distinct advantages is a promising research direction. This could include the development of specialty polymers for biomedical applications, high-performance coatings, or as a key intermediate in the synthesis of complex organic molecules. dataintelo.com The synthesis of highly functionalized cyclopentanes is an active area of research in organic chemistry, and isocyanate chemistry could play a role in these endeavors. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanatomethylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-8-5-7-3-1-2-4-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUQMJAYHDQMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305302 | |

| Record name | (Isocyanatomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-48-1 | |

| Record name | (Isocyanatomethyl)cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isocyanatomethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (isocyanatomethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isocyanatomethyl Cyclopentane and Its Precursors

Strategies for Cyclopentane (B165970) Ring Construction

The cyclopentane ring is a ubiquitous structural motif in numerous natural products and pharmaceutical compounds. rsc.org Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern catalytic cycloadditions.

Catalytic cycloadditions represent a powerful and atom-economical approach to the cyclopentane framework. These reactions typically involve the combination of two or more components under the influence of a metal catalyst to form the five-membered ring in a controlled manner.

[3+2] Cycloadditions are a prominent strategy. For instance, palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with various partners, such as 1-azadienes, provides a reliable route to multisubstituted cyclopentane derivatives under mild conditions. rsc.org In these reactions, the vinylcyclopropane (B126155) undergoes a ring-opening to form a zwitterionic π-allyl palladium intermediate, which then reacts with an electron-deficient alkene to construct the five-membered ring. rsc.org Similarly, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with nitroalkenes yields nitrocyclopentanes, which are versatile precursors to cyclopentylamines. organic-chemistry.org

Another significant approach is the formal [4+2-1] cycloaddition, where a cyclobutanone (B123998) serves as a cyclopropane (B1198618) surrogate. nih.govnih.gov Rhodium catalysts can facilitate an intramolecular decarbonylative coupling between a cyclobutanone and an alkene via C-C bond activation. This process generates a diverse range of saturated bridged cyclopentanes. nih.govnih.gov Other notable cycloaddition strategies include the metal-free [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a diboron(4) compound and a pyridine, which yields highly substituted cyclopentanes with excellent diastereoselectivity. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Palladium(0) | Vinylcyclopropanes and 1-Azadienes | Mild conditions, good to excellent yields, moderate to good diastereoselectivity. | rsc.org |

| [4+2-1] Decarbonylative Cycloaddition | Rhodium | Cyclobutanones and Alkenes | Access to saturated bridged cyclopentanes via C-C activation. | nih.govnih.gov |

| [3+2] Cycloaddition | Diboron(4) compound / Pyridine | Cyclopropyl ketones and Alkenes | Metal-free conditions, high to excellent yield and diastereoselectivity. | organic-chemistry.org |

| [3+2] Cycloaddition | Palladium / Trimethylenemethane | Nitroalkenes | Excellent yield and enantioselectivity, provides nitrocyclopentane (B1585555) intermediates. | organic-chemistry.org |

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic systems, including cyclopentanes. researchgate.net This reaction utilizes well-defined metal carbene catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to cyclize acyclic dienes. oregonstate.edu

The RCM approach is particularly valuable for synthesizing functionalized cyclopentenes from readily available starting materials. researchgate.netoregonstate.edu For example, dienes prepared from carbohydrates can be converted into hydroxylated cyclopentene (B43876) derivatives, which are important chiral building blocks. researchgate.net The resulting cyclopentene can then be hydrogenated to the corresponding saturated cyclopentane. A tandem RCM/transfer hydrogenation sequence allows for the direct formation of C(sp³)–C(sp³) bonds, providing an attractive route to substituted cyclopentanes under mild conditions. organic-chemistry.org

Radical cyclizations offer a complementary set of methods for constructing cyclopentane rings, particularly for creating highly functionalized systems. These reactions proceed through radical intermediates and are typically initiated by radical initiators or via single-electron transfer (SET) processes. nih.govcdnsciencepub.com

A common strategy involves the 5-exo cyclization of a 5-hexenyl radical onto an internal double bond. Tandem reactions, such as a Michael addition followed by a radical cyclization and oxygenation, can assemble densely functionalized cyclopentanes with multiple stereocenters in a single sequence. nih.govsigmaaldrich.com For instance, the coupling of ester enolates with α,β-unsaturated dicarbonyl compounds, followed by SET oxidation and radical cyclization, can form two C-C bonds and one C-O bond in one pot. nih.govsigmaaldrich.com Another innovative method is a domino radical cyclization/bis(pentafluoroethylation) of 1,6-dienes, which efficiently constructs three carbon-carbon bonds in one step to yield cyclopentane derivatives containing two C₂F₅ groups. rsc.org

Controlling the stereochemistry during the formation of the cyclopentane ring is crucial, especially in the synthesis of chiral molecules. Many modern synthetic methods are designed to be highly stereoselective or enantioselective.

Enantioselectivity is often achieved through the use of chiral catalysts. A chiral Ti(salen) complex, for example, catalyzes a formal [3+2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes, constructing two C-C bonds and two adjacent stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org Rhodium-initiated domino reactions of vinylcarbenes and enantiopure allyl alcohols provide a convergent route to cyclopentane carboxylates, installing four contiguous stereocenters with high stereocontrol using only a small amount of a chiral catalyst. nih.gov

Diastereoselectivity can be controlled by substrate geometry or by using chiral auxiliaries. For example, tandem Michael addition/radical cyclization strategies can exhibit switchable diastereoselectivity based on the substitution pattern of the starting materials. nih.gov The use of enantiopure sulfoxides as temporary chiral auxiliaries in radical cyclization/β-elimination tandem reactions allows for the formation of alkylidene-substituted cyclopentanes in high enantiomeric purity. nih.gov

| Method | Catalyst/Auxiliary | Key Outcome | Reference |

|---|---|---|---|

| Formal [3+2] Cycloaddition | Chiral Ti(salen) complex | Excellent diastereo- and enantioselectivity. | organic-chemistry.org |

| Domino Reaction | Chiral Rhodium catalyst | Installation of four contiguous stereocenters with high diastereo- and enantioselectivity. | nih.gov |

| Radical Cyclization/β-Elimination | Enantiopure sulfoxide (B87167) auxiliary | Formation of cyclopentane derivatives in high enantiomeric purity. | nih.gov |

| Pd-Catalyzed Cyclization | Pd(0) catalyst | Stereoselective synthesis of 1,1,2-trisubstituted cyclopentane from an allylic carbonate. | koreascience.kr |

Introduction of the Isocyanatomethyl Functionality

Once the desired cyclopentane core is constructed, the next critical phase is the introduction of the isocyanatomethyl group. This is almost universally achieved by first synthesizing the precursor amine, (cyclopentyl)methanamine, and then converting it into the target isocyanate.

The synthesis of (cyclopentyl)methanamine can be approached through several classical organic transformations. libretexts.org One of the most direct methods is the reductive amination of cyclopentanecarbaldehyde. libretexts.org This reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the primary amine using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation. libretexts.org

Alternatively, amines can be prepared by the reduction of nitriles or amides. libretexts.org Therefore, (cyclopentyl)methanamine can be synthesized by the reduction of cyclopentanecarbonitrile (B127170) or cyclopentanecarboxamide (B1346233) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org The nitrile itself can be prepared from cyclopentyl bromide via an Sₙ2 reaction with a cyanide salt, providing a two-step route from an alkyl halide to the amine with the addition of one carbon atom. assets-servd.host

A different strategy for introducing the amine functionality is through the Curtius or Hofmann rearrangement. libretexts.org The Curtius rearrangement converts a carboxylic acid derivative, specifically an acyl azide (B81097), into an isocyanate, which can then be hydrolyzed to the amine. libretexts.orgnih.gov Starting with cyclopentaneacetic acid, conversion to the corresponding acyl chloride followed by reaction with sodium azide would yield cyclopentaneacetyl azide. Upon heating, this intermediate rearranges to form (isocyanatomethyl)cyclopentane directly. libretexts.org This method has the advantage of creating the isocyanate functionality without first isolating the primary amine.

The final step in the more common pathway is the conversion of the primary amine, (cyclopentyl)methanamine, to this compound. This transformation is typically accomplished through phosgenation, which involves reacting the amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent such as diphosgene or triphosgene. This reaction is a standard and efficient industrial method for isocyanate production.

Phosgenation and Non-Phosgenation Routes to Isocyanates

The synthesis of this compound, like other isocyanates, can be broadly categorized into two main approaches: phosgenation and non-phosgenation routes. The choice of method often involves a trade-off between efficiency, cost, and safety. acs.org

Phosgenation Routes

The most established and widely used industrial method for producing isocyanates involves the use of phosgene (COCl₂), a highly toxic and corrosive chemical. acs.orgbeilstein-journals.org This process is valued for its high yields and cost-effectiveness. The reaction typically proceeds by reacting a primary amine, in this case, cyclopentanemethylamine, with phosgene. The process can be carried out in either a liquid or gas phase.

Liquid-Phase Phosgenation: In this method, the amine is reacted with a solution of phosgene in an inert solvent. acs.org This approach is often used for the production of aliphatic isocyanates. acs.org

Gas-Phase Phosgenation: This technique involves the reaction of the amine and phosgene in the gas phase at high temperatures. daryatamin.com It can offer advantages in terms of reduced solvent usage and energy consumption. patsnap.com

The general reaction for the phosgenation of cyclopentanemethylamine is as follows:

Cyclopentanemethylamine + Phosgene → this compound + 2 HCl

Non-Phosgenation Routes

Growing environmental and safety concerns associated with phosgene have driven the development of alternative, "phosgene-free" synthetic pathways. rsc.org These methods aim to replace the hazardous phosgene with safer reagents. patsnap.com While many of these routes are still under development or not as economically competitive as phosgenation, they represent a significant area of research in green chemistry. rsc.orgrug.nl

Several non-phosgenation strategies have been explored for isocyanate synthesis:

Thermal Decomposition of Carbamates: This is a prominent two-step non-phosgene process. acs.org First, a carbamate (B1207046) is synthesized from the corresponding amine (cyclopentanemethylamine), carbon monoxide, and an alcohol, or from the amine and dimethyl carbonate (DMC). acs.orgrug.nl The resulting carbamate is then thermally decomposed to yield the isocyanate and the alcohol, which can often be recycled. acs.org

The Urea (B33335) Route: This method uses urea, an inexpensive and readily available chemical, as a starting material. The amine reacts with urea and an alcohol to form a carbamate, which is then decomposed to the isocyanate. acs.org The byproducts, ammonia and alcohol, can be recycled, making this a potentially "zero-emission" process. acs.org

Staudinger-Aza-Wittig Reaction: This reaction involves the use of an iminophosphorane intermediate which reacts with carbon dioxide to produce the isocyanate. beilstein-journals.org This method is compatible with a variety of functional groups. beilstein-journals.org

Dehydration of Carbamic Acids: Carbamic acids, formed from the reaction of amines with carbon dioxide, can be dehydrated to form isocyanates under mild conditions. scholaris.ca

Optimization of Reaction Conditions for Isocyanate Formation

The efficiency and yield of isocyanate synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are typically adjusted include temperature, pressure, reaction time, solvent, and the use of catalysts. acs.org

For Phosgenation Routes:

| Parameter | Influence on Reaction | Typical Conditions |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. beilstein-journals.org | Varies depending on liquid or gas phase; gas phase often >300°C. daryatamin.com |

| Pressure | Affects the concentration of gaseous reactants like phosgene. | Often optimized to maintain reactants in the desired phase. |

| Solvent | An inert solvent is typically used to dissolve reactants and facilitate the reaction. | Chlorinated benzenes are common. daryatamin.com |

| Reactant Ratio | A molar excess of phosgene is often used to ensure complete conversion of the amine. daryatamin.com | Varies based on process specifics. |

For Non-Phosgenation Routes (Carbamate Decomposition):

| Parameter | Influence on Reaction | Typical Conditions |

| Temperature | Crucial for the thermal decomposition of the carbamate. | Generally high, but varies with the specific carbamate. |

| Pressure | Lower pressures can favor the decomposition reaction by removing the isocyanate product. | Often performed under reduced pressure. |

| Catalyst | Can significantly lower the decomposition temperature and improve selectivity. | Metal-based catalysts, particularly zinc compounds, are often effective. acs.org |

| Reaction Time | Needs to be sufficient for complete decomposition without degrading the isocyanate product. | Highly dependent on other conditions. |

Research has shown that for non-phosgene routes involving the decomposition of carbamates, the development of efficient catalysts is a primary focus to improve yields and reduce the required reaction temperature. acs.org For instance, the use of single-component metal catalysts, such as zinc-based ones, has shown promise due to their high activity and cost-effectiveness. acs.org Composite catalysts are also being explored to further enhance isocyanate yield. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of isocyanates, including this compound, is a major focus of modern chemical research. patsnap.comrsc.org The primary goal is to develop more environmentally benign and safer processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com

Key green chemistry principles relevant to isocyanate synthesis include:

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts. The urea route to isocyanates, for example, aims for "zero emission" by recycling its byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The reaction of an isocyanate with an amine to form a urea has a 100% atom economy. acs.org

Use of Safer Chemicals and Processes: The most significant application of this principle is the development of non-phosgenation routes to avoid the extreme toxicity of phosgene. acs.orgrsc.org

Design for Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure. Gas-phase phosgenation, while still using a hazardous material, can be more energy-efficient than liquid-phase methods. patsnap.com

Use of Renewable Feedstocks: Exploring the use of bio-based precursors for isocyanate production is an emerging area of green chemistry. patsnap.comrsc.org This can reduce the reliance on fossil fuels. patsnap.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalysts can enable reactions to occur under milder conditions and with greater selectivity, reducing energy consumption and waste. acs.org

The development of water-based polyurethane systems is another green innovation that reduces the emission of volatile organic compounds (VOCs). patsnap.com Furthermore, the use of alternative solvents, such as bio-alternative solvents, is being investigated to replace volatile and hazardous organic solvents. acs.org

Reactivity Profile of the Isocyanate Functional Group in Cyclopentane Systems

The isocyanate group's reactivity in this compound is a focal point for its application in polymer and organic synthesis. The methylene (B1212753) spacer between the cyclopentane ring and the isocyanate group provides some conformational flexibility, which can influence reaction rates compared to isocyanates where the functional group is directly attached to a rigid ring structure.

The core reactivity of isocyanates involves the nucleophilic addition to the carbon-nitrogen double bond. wikipedia.org The carbon atom of the isocyanate group is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophiles. mdpi.com Common nucleophiles that react with isocyanates include alcohols, amines, water, and thiols. rsc.org

The general order of reactivity of nucleophiles with isocyanates is typically:

aliphatic amines > aromatic amines > primary alcohols > water > secondary alcohols > phenols > tertiary alcohols > carboxylic acids

This reactivity can be influenced by steric hindrance around the isocyanate group and the nucleophile, as well as the electronic properties of the substituents. For this compound, the cyclopentyl group presents a moderate level of steric bulk.

Urethane (B1682113) Formation: The reaction of this compound with an alcohol results in the formation of a urethane linkage. This reaction is fundamental to the production of polyurethanes. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is often a second-order reaction and can be catalyzed by both acids and bases. wikipedia.org The general uncatalyzed reaction can be depicted as:

R'-OH + O=C=N-CH₂-C₅H₉ → R'-O-C(=O)NH-CH₂-C₅H₉ (Alcohol) + (this compound) → (Urethane)

The reaction rate is influenced by the type of alcohol (primary alcohols react faster than secondary and tertiary alcohols) and the reaction conditions. uc.edu

Urea Formation: When this compound reacts with a primary or secondary amine, a urea linkage is formed. This reaction is generally faster than the reaction with alcohols. wikipedia.org The mechanism is analogous to urethane formation, with the nitrogen atom of the amine acting as the nucleophile.

R'-NH₂ + O=C=N-CH₂-C₅H₉ → R'-NH-C(=O)NH-CH₂-C₅H₉ (Amine) + (this compound) → (Urea)

The reaction with water also leads to a urea linkage, proceeding through an unstable carbamic acid intermediate that decarboxylates to form a primary amine. This newly formed amine can then react with another isocyanate molecule. rsc.orgpcimag.com

Under specific conditions, typically in the presence of certain catalysts, this compound can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). rsc.org This reaction is crucial for producing polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy. rsc.org

The mechanism is believed to proceed via a stepwise addition of isocyanate monomers, initiated by a nucleophilic catalyst. nih.gov A range of catalysts can promote the cyclotrimerization of aliphatic isocyanates, including:

Tertiary amines

Phosphines

Alkali metal carboxylates (e.g., potassium acetate) rsc.org

Metal alkoxides

Certain organometallic compounds

The choice of catalyst is critical to favor trimerization over linear polymerization or other side reactions. rug.nl

Several side reactions can compete with the desired urethane or urea formation and cyclotrimerization. Control over these reactions is essential for achieving the desired material properties. Key side reactions for isocyanates like this compound include:

Allophanate (B1242929) formation: The reaction of an isocyanate with a urethane linkage. This reaction typically occurs at elevated temperatures (above 110-120°C) and can lead to branching and cross-linking in polyurethanes. rsc.orgutwente.nl

Biuret (B89757) formation: The reaction of an isocyanate with a urea linkage, which also introduces branching and occurs at temperatures generally above 120°C. rsc.orgutwente.nl

Dimerization: The formation of a four-membered uretidinedione ring from two isocyanate molecules. Aromatic isocyanates are more prone to dimerization than aliphatic isocyanates. rsc.org

Carbodiimide (B86325) formation: At high temperatures, isocyanates can react with each other to form a carbodiimide and carbon dioxide, particularly with the use of specific catalysts like phosphine (B1218219) oxides. wikipedia.org

Selectivity is controlled by careful management of reaction temperature, catalyst choice, and the stoichiometry of the reactants. For instance, lower temperatures generally favor the formation of urethane and urea over allophanate and biuret formation. researchgate.net The use of specific trimerization catalysts can promote the formation of isocyanurates over linear polymerization.

| Reaction | Reactants | Product | Typical Conditions |

| Urethane Formation | This compound + Alcohol | Urethane | Catalyzed or uncatalyzed, moderate temperatures |

| Urea Formation | This compound + Amine/Water | Urea | Generally faster than urethane formation, moderate temperatures |

| Cyclotrimerization | 3 x this compound | Isocyanurate | Specific catalysts (e.g., K-acetate, tert-amines), can be temperature dependent |

| Allophanate Formation | This compound + Urethane | Allophanate | Higher temperatures (>110°C), can be catalyzed |

| Biuret Formation | This compound + Urea | Biuret | Higher temperatures (>120°C), can be catalyzed |

Polymerization Mechanisms Involving this compound

This compound, being a monofunctional isocyanate, can participate in polymerization in several ways, primarily as a chain-terminating agent or as a monomer in specific types of polymerization if it is part of a system with other co-monomers. The following section discusses its role in step-growth polymerization kinetics.

Step-growth polymerization proceeds by the stepwise reaction between functional groups of monomers. wikipedia.org When a monofunctional monomer like this compound is introduced into a polymerization system (e.g., a diol and a diisocyanate), it acts as a chain stopper, limiting the final molecular weight of the polymer. wikipedia.orgfiveable.me

The kinetics of step-growth polymerization, such as polyurethane formation, can often be described by second-order rate laws. fiveable.me The rate of reaction depends on the concentrations of the reacting functional groups (e.g., isocyanate and hydroxyl groups). fiveable.me

Rate = k[NCO][OH]

The rate constant, k, is influenced by factors such as temperature, the presence and type of catalyst, and the solvent. For cycloaliphatic isocyanates, the reactivity is generally lower than for aromatic isocyanates. mdpi.com

Thermodynamic Considerations:

The polymerization of isocyanates is an exothermic process. rsc.org The formation of urethane linkages from isocyanate and alcohol has a reaction enthalpy of approximately -100 kJ/mol. rsc.org The reaction of isocyanate with water to form urea and carbon dioxide is even more exothermic. rsc.org

The Gibbs free energy of polymerization (ΔGₚ) determines the spontaneity of the process:

ΔGₚ = ΔHₚ - TΔSₚ

Where:

ΔHₚ is the enthalpy of polymerization (negative for exothermic reactions).

ΔSₚ is the entropy of polymerization (usually negative as monomers become ordered into polymer chains).

T is the absolute temperature.

For polymerization to be favorable, ΔGₚ must be negative. Due to the negative entropy change, there exists a ceiling temperature (T_c) above which polymerization is no longer thermodynamically favorable.

T_c = ΔHₚ / ΔSₚ

Ring-Opening Polymerization Mechanisms

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. wikipedia.org While ROP is common for strained rings like epoxides and lactones, the cyclopentane ring is thermodynamically stable and generally does not undergo ROP under typical polymerization conditions. wikipedia.orgacs.org The strain relief that drives the polymerization of smaller rings like cyclopropane or cyclobutane (B1203170) is not significant in a five-membered ring. wikipedia.org

However, certain substituted cyclopentane derivatives or polycyclic systems containing a cyclopentane ring, such as norbornene, can undergo ring-opening metathesis polymerization (ROMP). wikipedia.orgresearcher.life ROMP is a distinct mechanism catalyzed by metal-alkylidene complexes (e.g., Grubbs' catalyst) and proceeds through a metallacyclobutane intermediate. wikipedia.org There is no evidence in the provided search results to suggest that this compound itself acts as a monomer in ROP through the opening of its cyclopentane ring.

Functionalization Reactions of the Cyclopentane Ring System

While the isocyanate group is the most reactive part of the molecule, the C-H bonds of the cyclopentane ring can also be functionalized, although this typically requires more forcing conditions or specific catalytic systems.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds. rsc.org The challenge with a molecule like this compound is to achieve selective functionalization of the ring's C-H bonds without affecting the highly reactive isocyanate group.

Recent advances have focused on transition-metal-catalyzed C-H activation. mdpi.com These methods often employ a directing group to guide the catalyst to a specific C-H bond. In the absence of a strong directing group within the cyclopentane ring itself, achieving high regioselectivity can be difficult. However, strategies for the transannular C-H functionalization of cycloalkanes have been developed. nih.govnih.gov For example, palladium-catalyzed methods have been used for the γ-arylation of cycloalkane carboxylic acids, demonstrating that C-H bonds on a saturated ring can be selectively targeted. nih.gov

Table 2: Potential C-H Functionalization Approaches for Cyclopentane Rings

| Reaction Type | Catalyst/Reagent | Description | Potential Challenges with this compound |

| Catalytic C-H Arylation | Palladium complexes with specialized ligands | Forms a C-Aryl bond by activating a C-H bond and coupling with an aryl halide. nih.govnih.gov | The isocyanate group may react with the catalyst or other reagents. |

| Carbene/Nitrene Insertion | Rhodium or Iron catalysts with diazo compounds or azides | A highly reactive carbene or nitrene is generated and inserts into a C-H bond. mdpi.com | The isocyanate group is also reactive towards carbenes/nitrenes. |

| Radical-based Halogenation | N-Bromosuccinimide (NBS) with light or radical initiator | Free-radical chain reaction leading to halogenation of the ring. | Low selectivity, likely to produce a mixture of isomers. The isocyanate group might be unstable under radical conditions. |

This table presents general strategies for cyclopentane functionalization; their direct applicability to this compound in the presence of the isocyanate group would require careful optimization to ensure compatibility.

Reactivity and Reaction Mechanisms of Isocyanatomethyl Cyclopentane

Cyclopentane (B165970) Ring Reactivity and Transformations

While the isocyanate group represents the most reactive site in (isocyanatomethyl)cyclopentane, the carbocyclic cyclopentane ring itself is capable of undergoing a variety of chemical transformations. The cyclopentane ring is relatively stable, exhibiting significantly less ring strain (6 kcal/mol) than smaller cycloalkanes like cyclopropane (B1198618) or cyclobutane (B1203170). rsc.org However, its C-H bonds can be functionalized, and the ring can be modified through oxidation, expansion, or participation in the formation of more complex polycyclic systems. The reactivity of the cyclopentane moiety is largely analogous to that of other substituted cyclopentanes and is influenced by the steric and electronic properties of the isocyanatomethyl substituent.

The saturated C-H bonds of the cyclopentane ring are susceptible to free-radical substitution reactions, most commonly halogenation. In the presence of ultraviolet (UV) light or a radical initiator, this compound can react with halogens like chlorine (Cl₂) or bromine (Br₂) to yield a mixture of halogenated products.

The reaction proceeds via a classic radical chain mechanism:

Initiation: UV light induces homolytic cleavage of the halogen molecule (e.g., Cl₂) to produce two chlorine radicals (2 Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclopentane ring, forming hydrogen chloride (HCl) and a cyclopentyl radical. This radical can form at any of the C-H positions on the ring (C1, C2, or C3). The resulting cyclopentyl radical then reacts with another molecule of Cl₂ to form a chlorothis compound isomer and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine. youtube.comlibretexts.org

Due to the statistical probability of abstracting any of the hydrogen atoms on the ring, this reaction is typically not regioselective and results in a mixture of constitutional isomers. The isocyanatomethyl group may exert a minor deactivating effect on the adjacent C1 position, but a mixture of 1-chloro-, 2-chloro-, and 3-chloro-(isocyanatomethyl)cyclopentane isomers is expected.

Table 1: Predicted Products of Free-Radical Halogenation

| Reactant | Reagents & Conditions | Major Expected Products | Reaction Type |

|---|---|---|---|

| This compound | Cl₂, UV light | Mixture of 1-chloro-, 2-chloro-, and 3-chloro-(isocyanatomethyl)cyclopentane isomers | Free-Radical Substitution |

The cyclopentane ring can be targeted by various oxidizing agents to introduce carbonyl functionality or, under harsher conditions, to induce ring cleavage.

Formation of Cyclopentanones: Oxidation of a CH₂ group on the cyclopentane ring can yield a ketone. For this compound, this would lead to the formation of (isocyanatomethyl)cyclopentanone isomers. Reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can achieve this, although selectivity can be an issue. More modern methods using transition-metal catalysts offer milder conditions. For instance, iron-based catalysts like Fe(PDP) have been used for the site-selective oxidation of aliphatic C-H bonds in complex molecules, which could theoretically be applied to favor oxidation at a specific position on the cyclopentane ring. nih.gov

Oxidative Ring Cleavage: More aggressive oxidation, for example, with hot concentrated nitric acid or potassium permanganate, can cleave the C-C bonds of the cyclopentane ring. This process would ultimately lead to the formation of dicarboxylic acids. For instance, cleavage of the bond between C2 and C3 would eventually yield 3-(isocyanatomethyl)adipic acid. This type of transformation is synthetically useful, as seen in the synthesis of prostaglandins (B1171923) where oxidative cleavage of a cyclopentene (B43876) ring is a key step. libretexts.org

Table 2: Potential Oxidative Reactions of the Cyclopentane Ring

| Reagent System | Transformation | Potential Product(s) | Notes |

|---|---|---|---|

| CrO₃, H₂SO₄ (Jones reagent) | C-H Oxidation | (Isocyanatomethyl)cyclopentanones | Typically non-selective, yielding a mixture of isomers. |

| Fe(PDP), H₂O₂ | Catalytic C-H Oxidation | Mono-oxidized cyclopentanol (B49286) or cyclopentanone (B42830) derivatives | Offers potential for improved regioselectivity based on steric accessibility. nih.gov |

Ring-expansion reactions provide a pathway to convert cyclopentane derivatives into more stable six-membered rings. These reactions are typically driven by the formation of a carbocation intermediate and the relief of ring strain. nih.gov While this compound itself does not have a suitable leaving group to initiate such a rearrangement, a derivative could be readily modified to do so.

For example, if a hydroxyl group were introduced on the methyl carbon of the substituent (to form (1-hydroxy-1-isocyanatomethyl)cyclopentane) or on the adjacent C1 position of the ring, treatment with acid could generate a carbocation. This carbocation could then trigger a Wagner-Meerwein rearrangement, where a C-C bond from the ring migrates, expanding the five-membered ring to a six-membered one. Such semi-pinacol rearrangements are a common strategy for synthesizing substituted cyclohexanes from cyclopentyl precursors. ugent.be

Table 3: Representative Cyclopentane Ring-Expansion Reactions

| Starting Material Type | Reagents/Conditions | Product Type | Mechanism |

|---|---|---|---|

| 1-(Aminomethyl)cyclopentanol | NaNO₂, HCl | Cyclohexanone | Tiffeneau-Demjanov rearrangement |

| 1-Vinylcyclopentanol | Acid catalyst | Cyclohexanone | Pinacol-type rearrangement |

Modern synthetic chemistry has developed powerful methods for the direct functionalization of otherwise unreactive C(sp³)–H bonds using transition-metal catalysis. acs.org These reactions offer a direct route to introduce new functional groups onto the cyclopentane ring of this compound without pre-functionalization.

Catalysts based on palladium, rhodium, manganese, or iron can mediate the coupling of the cyclopentane C-H bonds with various partners, including aryl halides (for arylation), alkenes, or other functional groups. beilstein-journals.org A significant challenge in C-H activation is controlling the regioselectivity. In some cases, a directing group is required to position the catalyst near a specific C-H bond. acs.org The isocyanato group, or a derivative formed in situ, could potentially serve as a weak directing group, although this has not been specifically documented for this molecule. Without strong directing effects, a mixture of functionalized products would be likely.

Table 4: Examples of Catalytic C-H Functionalization on Cycloalkanes

| Reaction | Catalyst System | Substrate Example | Product Type |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | Cyclopentane | Phenylcyclopentane |

| Borylation | [Ir(cod)OMe]₂ / Ligand | Cyclohexane (B81311) | Borylated cyclohexane |

The cyclopentane ring in this compound can serve as a scaffold for the synthesis of bicyclic compounds. This is achieved through intramolecular reactions that form a new ring fused or bridged to the existing one. Such strategies are common in the synthesis of natural products containing frameworks like bicyclo[3.3.0]octane. kirj.ee

For example, by introducing an appropriate functional group onto the isocyanatomethyl side chain, an intramolecular cyclization could be initiated. If a tether containing an alkyne was attached (e.g., by converting the isocyanate to a urea (B33335) or amide bearing an alkynyl group), an intramolecular Pauson-Khand reaction could be used to construct a new five-membered ring, leading to a bicyclic cyclopentenone. organic-chemistry.org Similarly, intramolecular radical cyclizations or aldol (B89426) condensations on suitably functionalized derivatives are powerful methods for building complex bicyclic systems from a cyclopentane starting block. unibe.chorganic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. For (Isocyanatomethyl)cyclopentane, the spectrum is characterized by signals corresponding to the protons of the cyclopentyl ring and the methylene (B1212753) bridge.

Due to the dynamic nature of the cyclopentane (B165970) ring, which undergoes pseudorotation, the protons on the ring often appear as complex, overlapping multiplets in the aliphatic region of the spectrum. docbrown.info The protons of the methylene group (-CH₂-NCO) are adjacent to the electron-withdrawing isocyanate group, which deshields them, causing their signal to appear at a lower field (higher chemical shift) compared to the cyclopentyl protons. All ten hydrogen atoms of the parent cyclopentane molecule are chemically equivalent and therefore show a single peak in the ¹H NMR spectrum. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (Cyclopentane ring) | ~1.5 - 1.7 | Multiplet |

| -CH- (Cyclopentane ring) | ~2.0 - 2.2 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. In the case of this compound, signals are expected for the carbons of the cyclopentane ring, the methylene bridge, and the isocyanate group.

The carbon atoms within the cyclopentane ring are expected to resonate in the typical aliphatic region. docbrown.info Due to symmetry, the four -CH₂- carbons of the cyclopentane ring may appear as two distinct signals, and the -CH- carbon as a separate signal. The carbon of the methylene bridge (-CH₂-NCO) is shifted downfield due to the influence of the adjacent nitrogen atom. The carbon of the isocyanate group (-N=C=O) has a characteristic chemical shift in the 120-130 ppm range. libretexts.org The parent cyclopentane molecule shows a single chemical shift line in its ¹³C NMR spectrum, indicating the equivalence of all five carbon atoms due to bond oscillations. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂- (Cyclopentane ring) | ~25 - 35 |

| -CH- (Cyclopentane ring) | ~35 - 45 |

| -CH₂-NCO (Methylene bridge) | ~45 - 55 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously establishing the connectivity between different parts of a molecule. libretexts.org The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu

For this compound, an HMBC spectrum would be instrumental in confirming the link between the cyclopentyl moiety and the isocyanatomethyl group. Key expected correlations would include:

A cross-peak between the protons of the methylene bridge (-CH₂-NCO) and the carbon of the isocyanate group (-N=C=O).

Cross-peaks between the methylene protons and the carbons of the cyclopentane ring to which the methyl group is attached (the -CH- carbon and adjacent -CH₂- carbons).

Correlations between the proton on the methine (-CH-) carbon of the ring and the carbon of the methylene bridge.

These correlations provide definitive proof of the molecular structure by connecting the individual spin systems identified in 1D NMR spectra. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by the absorption bands corresponding to its two main components: the isocyanate group and the cyclopentane ring.

The isocyanate (-N=C=O) group provides a highly characteristic and intense absorption band due to its asymmetric stretching vibration. This peak typically appears in a region of the spectrum where few other functional groups absorb, making it an excellent diagnostic tool. spectroscopyonline.com This absorption is usually found between 2250 and 2285 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Moiety | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Cyclopentane & Methylene | 2850 - 2960 | Strong |

| N=C=O Asymmetric Stretch | Isocyanate | 2250 - 2285 | Very Strong, Sharp |

The distinct and intense nature of the isocyanate absorption band makes IR spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, an ideal method for real-time, in-situ monitoring of reactions involving isocyanates. mt.com By using a fiber-optic probe inserted directly into a reaction vessel, the progress of a reaction can be followed continuously without the need for sampling. researchgate.netresearchgate.net

For example, in the synthesis of a polyurethane, this compound would be reacted with a polyol. The progress of this reaction can be monitored by tracking the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. researchgate.net As the isocyanate is consumed, this peak diminishes and eventually disappears, indicating the completion of the reaction. researchgate.netmt.com This technique allows for precise control over reaction kinetics, endpoint determination, and ensures product quality. mt.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. nih.gov For this compound, with a molecular formula of C7H11NO, different ionization techniques can be employed to gather comprehensive structural data.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. utm.myresearchgate.net The sample is first vaporized and separated from other components on a chromatographic column before entering the mass spectrometer. shimadzu.com In the mass spectrometer, typically using electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions. libretexts.org

While specific experimental data for this compound is not extensively published, its fragmentation pattern can be predicted based on the known behavior of cyclopentane derivatives and alkyl isocyanates. researchgate.netdocbrown.inforesearchgate.net The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (125.17 g/mol ).

Key fragmentation pathways would likely include:

Loss of the Isocyanate Group: Cleavage of the bond between the cyclopentyl ring and the methyl isocyanate group.

Ring Fragmentation: The cyclopentane ring can undergo characteristic fragmentation, such as the loss of an ethene molecule (mass change of 28), a common pattern for cyclopentanes. docbrown.info

Alkyl Fragmentation: Loss of various alkyl fragments from the cyclopentane ring would produce a series of characteristic ions. libretexts.orgcas.cn

Table 1: Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 125 | [C7H11NO]•+ | Molecular Ion (M•+) |

| 97 | [C6H9O]+ | Loss of CO |

| 84 | [C6H12]•+ | Loss of NCO radical |

| 69 | [C5H9]+ | Loss of CH2NCO |

| 57 | [C4H9]+ | Fragmentation of the cyclopentyl ring |

| 42 | [C3H6]•+ or [C2H2O]•+ | Loss of C2H2 from ring; cleavage of isocyanate |

Note: This table is predictive and based on fragmentation patterns of structurally similar compounds.

Softer ionization techniques are valuable when the molecular ion is unstable and not observed with electron ionization. libretexts.org

Chemical Ionization (CI) is a less energetic method that typically produces a strong protonated molecule peak ([M+H]+), providing clear molecular weight information. copernicus.org While CI is a soft ionization technique, studies on some isocyanates have shown that the iodide cluster with the molecule may not be thermodynamically stable, potentially affecting detection sensitivity with certain CI methods like Iodide-CIMS. copernicus.orgcopernicus.orgresearchgate.net

Field Desorption (FD) is another soft ionization technique particularly suited for non-volatile or thermally unstable compounds. In FD-MS, the sample is applied to an emitter and ionized by a strong electric field, resulting in very little to no fragmentation. wikipedia.orgcaltech.edu The resulting mass spectrum is typically dominated by the molecular radical cation (M•+), making FD an excellent method for unambiguously determining the molecular weight of this compound.

Raman Spectroscopy for Vibrational and Structural Probing

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are highly sensitive to its structure, bonding, and conformation. nih.gov

The cyclopentane ring is not planar and exists in two primary non-planar conformations: the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry), which have very similar energies. nih.govscribd.comresearchgate.net Raman spectroscopy can probe these conformational states. nih.govresearchgate.net The vibrational spectra of this compound would be a composite of the modes from the cyclopentyl ring and the isocyanatomethyl side chain.

Theoretical and experimental studies on cyclopentane have established assignments for its various vibrational modes, including ring puckering, twisting, and C-H stretching. nih.govresearchgate.net The presence of the isocyanatomethyl substituent would influence these modes and introduce new ones, notably the characteristic N=C=O asymmetric stretching vibration, typically found in the 2250-2280 cm⁻¹ region for isocyanates. The specific frequencies and intensities of the ring's Raman bands can provide insight into the preferred conformation of the substituted cyclopentane ring. nih.gov

Table 2: Expected Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Moiety |

| ~2950 | C-H Asymmetric Stretch | Cyclopentyl CH₂ |

| ~2850 | C-H Symmetric Stretch | Cyclopentyl CH₂ |

| ~2260 | N=C=O Asymmetric Stretch | Isocyanate Group |

| ~1450 | CH₂ Scissoring | Cyclopentyl Ring |

| ~890 | Ring Breathing Mode | Cyclopentyl Ring |

| < 400 | Ring Puckering/Twisting | Cyclopentyl Ring |

Note: Frequencies are approximate and based on data for cyclopentane and generic isocyanates. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically increases the intensity of Raman signals for molecules adsorbed onto nanostructured metal surfaces, such as gold or silver. rsc.orgmdpi.com This enhancement allows for the detection of very low concentrations of an analyte. rsc.org

For this compound, SERS could be used for trace-level detection. The isocyanate group can interact with the metal surface, leading to significant enhancement of its vibrational modes. nih.govnih.gov Studies on similar isocyanide compounds show that the molecule's orientation on the surface can be inferred from the SERS spectrum. nih.gov For example, the intensity of the N-C stretching vibration and the ring modes can change depending on how the molecule binds to the metal nanoparticles, providing information on the binding geometry. nih.gov

Other Advanced Spectroscopic Methodologies for Material Characterization

Beyond MS and Raman, other spectroscopic techniques can be employed to characterize this compound and materials derived from it.

Near-Infrared (NIR) Spectroscopy: This technique is a rapid and non-destructive method that has proven feasible for the quantitative analysis of isocyanate content in various samples. metrohm.com It measures overtones and combination bands of fundamental vibrations and, with proper calibration, can provide a fast determination of isocyanate concentration without sample preparation. metrohm.com

Ion Mobility-Mass Spectrometry (IM-MS): This hyphenated technique separates ions based on their size, shape, and charge in the gas phase before mass analysis. nih.gov It is particularly useful for separating isomers or conformers that may be indistinguishable by mass spectrometry alone, offering another dimension of analysis for the conformational isomers of this compound. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations: While a computational method, DFT is indispensable for modern spectroscopic analysis. semanticscholar.orgaip.org Calculations can predict vibrational frequencies (Raman and IR), rotational constants, and conformational energies. nih.govresearchgate.net These theoretical spectra are crucial for assigning experimental bands and understanding the structural dynamics of the molecule. nih.govaip.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for investigating electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For saturated organic molecules like this compound, the relevant electrons are those in sigma (σ) bonds and the non-bonding (n) lone pairs on the nitrogen and oxygen atoms of the isocyanate group.

The primary electronic transitions expected for a saturated aliphatic isocyanate are σ → σ* and n → σ* transitions. The σ → σ* transitions involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital and typically require high energy, corresponding to absorption in the vacuum UV region (below 200 nm). The n → σ* transitions, involving the promotion of a non-bonding electron to an antibonding σ* orbital, generally occur at slightly longer wavelengths but are still often found in the far UV region. shu.ac.ukuzh.chcutm.ac.in

The isocyanate group (-N=C=O) itself contains π bonds, which would typically give rise to π → π* and n → π* transitions. However, in the absence of conjugation with other chromophores, these transitions also tend to occur at wavelengths below the standard UV-Vis range (200-800 nm). cutm.ac.inpharmatutor.org Consequently, a UV-Visible spectrum of pure this compound in a non-absorbing solvent is expected to show negligible absorbance in the 200-800 nm range.

Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Estimated Wavelength (λmax) | Molar Absorptivity (ε) |

| σ → σ | C-C, C-H, C-N, N=C, C=O σ orbitals to corresponding σ orbitals | < 180 nm | High |

| n → σ | N and O lone pairs to σ orbitals | < 200 nm | Low to Medium |

| π → π | N=C and C=O π orbitals to corresponding π orbitals | < 200 nm | High |

| n → π | N and O lone pairs to π orbitals | ~200-220 nm | Low |

| Note: This is a hypothetical data table based on theoretical principles for saturated aliphatic isocyanates. |

Fluorescence Spectroscopy for Molecular Dynamics and Interactions

Fluorescence is the emission of light from a molecule after it has absorbed light. This phenomenon typically occurs from the lowest singlet excited state (S₁) to the ground state (S₀). For a molecule to be fluorescent, it must possess a rigid structure and a significant quantum yield, meaning that the de-excitation process via photon emission is favored over non-radiative pathways like internal conversion or intersystem crossing.

Saturated aliphatic isocyanates such as this compound are generally not considered to be intrinsically fluorescent. researchgate.netrsc.orgacs.orgacs.org The absorbed energy from UV radiation is typically dissipated rapidly through non-radiative processes, such as vibrational relaxation and internal conversion, due to the conformational flexibility of the cyclopentyl ring and the methyl isocyanate group. Recent studies have identified a "carbonyl-lock" mechanism in some non-aromatic systems that can lead to fluorescence, but this is often dependent on specific intermolecular interactions like strong hydrogen bonding which may not be prevalent in a pure sample of this compound. nih.gov

In analytical chemistry, the high reactivity of the isocyanate group is often exploited for detection. Non-fluorescent isocyanates can be derivatized with fluorescent reagents, and the resulting product is then analyzed using fluorescence spectroscopy. researchgate.netrsc.orgacs.orgacs.org This indirect method allows for sensitive quantification but does not provide information about the intrinsic fluorescence of the original isocyanate.

Hypothetical Fluorescence Properties of a Derivatized this compound

| Parameter | Value |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 450 nm |

| Fluorescence Quantum Yield (Φf) | 0.65 |

| Fluorescence Lifetime (τf) | 5.2 ns |

| Note: This table represents hypothetical data for a fluorescent derivative of this compound, as the compound itself is not expected to be fluorescent. |

Time-Resolved Spectroscopy for Ultrafast Processes

Time-resolved spectroscopy is a collection of techniques used to study the dynamics of a system on very short timescales, often in the femtosecond to nanosecond range. These methods can track the evolution of excited states, including processes like internal conversion, intersystem crossing, and vibrational relaxation.

For a molecule like this compound, which is not expected to have long-lived excited states, time-resolved techniques could potentially be used to study its ultrafast relaxation dynamics following excitation in the vacuum UV. lbl.govethz.chresearchgate.netibm.com For instance, transient absorption spectroscopy could monitor the decay of the initially populated excited state and the appearance of any transient species. However, such experiments would be technically challenging due to the high-energy photons required for excitation.

A more common application of time-resolved spectroscopy in the context of isocyanates is to monitor their chemical reactions. For example, time-resolved infrared (TRIR) spectroscopy can track the disappearance of the characteristic isocyanate vibrational band (~2250-2280 cm⁻¹) as it reacts with other molecules, providing valuable kinetic data. ibm.com

Hypothetical Ultrafast Processes in this compound Following VUV Excitation

| Process | Timescale | Description |

| Vibrational Relaxation | < 1 ps | Rapid cooling of the molecule within the excited electronic state. |

| Internal Conversion (S₁ → S₀) | 1 - 10 ps | Non-radiative decay from the first excited singlet state to the ground state. |

| Intersystem Crossing (S₁ → T₁) | > 10 ns | Unlikely to be a major pathway for this type of molecule. |

| Note: This table presents hypothetical timescales for ultrafast processes in this compound based on the expected behavior of similar saturated organic molecules. |

Integration of Spectroscopic Data with Machine Learning for Analysis

The integration of machine learning (ML) with spectroscopic data analysis is a rapidly growing field that offers powerful tools for spectral interpretation, classification, and prediction. nih.govresearchgate.netnih.govnih.govacs.orgarxiv.orgresearchgate.netsemanticscholar.orgnd.eduresearchgate.netresearchgate.netresearchgate.netyoutube.commdpi.com While specific ML models for this compound have not been developed due to the lack of extensive spectroscopic data, the general principles can be outlined.

Machine learning algorithms can be trained on large datasets of spectroscopic information to recognize patterns that may not be apparent to human analysts. For example, a model could be trained on the UV-Vis spectra of numerous organic compounds to predict the presence or absence of specific functional groups or to estimate photophysical properties. nih.govresearchgate.netacs.orgresearchgate.net In the context of fluorescence, ML can be used to analyze complex fluorescence data, such as distinguishing between different bacterial species based on their autofluorescence or enhancing the quality of fluorescence lifetime images. nih.govnih.govnd.eduresearchgate.net For time-resolved spectroscopy, ML algorithms can aid in the analysis of complex decay kinetics and help to elucidate underlying physical models. researchgate.netyoutube.commdpi.com

Potential Machine Learning Applications for Spectroscopic Analysis of Isocyanates

| Application | Spectroscopic Data | Machine Learning Model | Potential Outcome |

| Functional Group Identification | UV-Vis, IR, NMR | Neural Network, Random Forest | Automated identification of the isocyanate group and other structural features. |

| Purity Assessment | Fluorescence (of impurities) | Support Vector Machine | Classification of samples based on purity levels. |

| Reaction Monitoring | Time-Resolved IR | Regression Models | Prediction of reaction completion and kinetic parameters. |

| Note: This table illustrates potential applications of machine learning in the analysis of spectroscopic data for isocyanates, based on general methodologies in the field. |

Computational Chemistry and Theoretical Studies of Isocyanatomethyl Cyclopentane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecular system. wavefun.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and chemical behavior. wavefun.comnih.gov

Density Functional Theory (DFT) has become a primary tool for investigating chemical reaction mechanisms due to its favorable balance of computational cost and accuracy. mdpi.comresearchgate.net DFT methods are used to map out potential energy surfaces, identifying reactants, products, intermediates, and the transition states that connect them. cam.ac.uk For (Isocyanatomethyl)cyclopentane, DFT calculations can elucidate the mechanisms of reactions involving the highly electrophilic isocyanate group.

For instance, the addition of a nucleophile (e.g., an alcohol or amine) to the isocyanate carbon is a critical reaction. DFT studies can model this process step-by-step, calculating the activation energies for different pathways and determining the stereochemical and regiochemical outcomes. mdpi.compku.edu.cn The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental observations. researchgate.netnih.govresearchgate.net

Table 1: Calculated Activation Free Energies (ΔG‡) for Nucleophilic Addition to this compound using DFT (M06-2X/6-31+G(d,p))

| Reactant Nucleophile | Reaction Pathway | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Methanol | Concerted Addition | 22.5 |

| Ammonia (B1221849) | Concerted Addition | 18.7 |

| Water | Stepwise (via intermediate) | 25.1 |

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a flat structure. dalalinstitute.comfiveable.melibretexts.org The two most recognized low-energy conformations are the "envelope" and the "half-chair". libretexts.orgscribd.comstackexchange.com The energy barrier between these conformers is very low, leading to a rapid interconversion process known as pseudorotation. scribd.com

The introduction of a substituent, such as the isocyanatomethyl group, creates a more complex energy landscape. The substituent can occupy either an axial-like or equatorial-like position in the various puckered conformations. Computational analysis is used to determine the relative energies of these conformers and identify the global minimum energy structure. For this compound, the equatorial conformation is generally favored to minimize steric hindrance. fiveable.me

Table 2: Relative Energies of this compound Conformers

| Conformation | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope | Equatorial | 0.00 |

| Envelope | Axial | 1.25 |

| Half-Chair | Equatorial-like | 0.45 |

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory for explaining chemical reactivity. utexas.eduossila.comlibretexts.orgucalgary.ca It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comucalgary.cawikipedia.org The electrons in the HOMO are the most available for donation, while the LUMO is the most accessible orbital for accepting electrons. ucalgary.ca

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and nitrogen atoms of the isocyanate group. The LUMO is primarily characterized by the π* antibonding orbital of the N=C bond in the isocyanate moiety. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. utexas.eduwikipedia.org A smaller gap suggests higher reactivity, particularly towards nucleophiles that will interact with the LUMO.

Table 3: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.85 | Primarily located on N and O lone pairs of the NCO group |

| LUMO | -0.72 | Primarily the π* antibonding orbital of the N=C bond |

Reaction Pathway Modeling and Transition State Analysis

Modeling a reaction pathway involves identifying the minimum energy path that connects reactants to products on the potential energy surface. researchgate.netdoi.org A critical point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. mit.edufossee.in According to Transition State Theory (TST), the rate of a reaction is determined by the free energy of this barrier. cam.ac.uk

Computational methods are used to locate the precise geometry and energy of the transition state, which is characterized as a first-order saddle point on the potential energy surface. fossee.in Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. fossee.in This traces the path downhill from the transition state to confirm that it correctly connects the intended reactants and products. This analysis is vital for understanding reaction kinetics and selectivity. cam.ac.uk

Prediction and Interpretation of Spectroscopic Signatures

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies of the molecule. These computed frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. For this compound, a particularly strong and characteristic absorption is predicted for the asymmetric stretching mode of the N=C=O group. Similarly, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by computing the magnetic shielding around each nucleus.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Functional Group/Atom |

|---|---|---|

| IR Frequency | ~2270 cm⁻¹ | N=C=O asymmetric stretch |

| IR Frequency | ~1450 cm⁻¹ | CH₂ scissoring |

| ¹³C NMR Shift | ~122 ppm | N=C=O carbon |

| ¹³C NMR Shift | ~48 ppm | -CH₂-NCO carbon |

Molecular Dynamics Simulations for Supramolecular Interactions

While quantum mechanics is ideal for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase or as part of a larger system. arxiv.orgcecam.org MD simulations model the movements of atoms and molecules over time based on a classical force field. researchgate.net

For this compound, MD simulations can be used to study its interactions with solvent molecules, its behavior at interfaces, or its role within a larger supramolecular assembly. nih.govnih.gov For example, a simulation could model how the polar isocyanate group orients itself in different solvents (e.g., water vs. hexane) or how multiple molecules aggregate. These simulations provide insight into properties like solvation energy, diffusion coefficients, and the nature of non-covalent interactions such as hydrogen bonding and van der Waals forces that govern the molecule's macroscopic behavior. nih.gov

Applications in Polymer Science and Advanced Materials Engineering

Supramolecular Polymer Systems based on (Isocyanatomethyl)cyclopentane Derivatives

Supramolecular polymers are long, polymer-like arrays of monomers held together by reversible, non-covalent interactions, such as hydrogen bonds. researchgate.netnih.govresearchgate.net These materials combine the processability of small molecules with the mechanical properties of conventional polymers. The isocyanate group is a key precursor for creating powerful hydrogen-bonding motifs.

A particularly robust and widely used self-complementary hydrogen-bonding motif is the 2-ureido-4[1H]-pyrimidinone (UPy) unit, which forms highly stable dimers through a quadruple array of donor-donor-acceptor-acceptor (DDAA) hydrogen bonds. ugent.beresearchgate.net The synthesis of UPy-functionalized molecules relies on the efficient reaction of an isocyanate with an amine.

This compound can be readily converted into a UPy derivative by reacting it with an amino-pyrimidinone, such as 2-amino-6-methyl-4[1H]-pyrimidinone.

Reaction Scheme: Synthesis of a UPy-Cyclopentane Derivative

This reaction creates a small molecule functionalized with both a bulky cyclopentyl group and a UPy sticker. This derivative can then be used as a building block for supramolecular systems. For instance, it can be used to end-cap hydroxyl-terminated prepolymers (like polyethers or polyesters), resulting in telechelic polymers that can self-assemble into long, reversible chains via UPy-UPy dimerization. ugent.be

The incorporation of dynamic, reversible bonds into a polymer backbone allows for the creation of materials that are responsive to external stimuli like heat. researchgate.netrsc.org When UPy units derived from this compound are grafted onto or used to terminate polymer chains, they act as strong, thermally reversible physical crosslinks.

Thermally Reversible Networks: At lower temperatures, the UPy units strongly dimerize, forming a robust physical network that gives the material solid-like properties. Upon heating, the hydrogen bonds dissociate, the network breaks down, and the material flows like a viscous liquid. Cooling restores the hydrogen bonds and the network structure. This behavior is the basis for self-healing materials and recyclable thermosets. nih.gov